4-Fluorobenzo[d][1,3]dioxole
Overview
Description
4-Fluorobenzo[d][1,3]dioxole is a heterocyclic organic compound. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The molecular formula of this compound is C7H5FO2 .
Synthesis Analysis
The synthesis of dioxole functionalized metal–organic frameworks (MOFs) has been reported . The combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzodioxole core with a fluorine atom at the 4-position . The InChI string of the compound isInChI=1S/C7H5FO2/c8-5-2-1-3-6-7 (5)10-4-9-6/h1-3H,4H2
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 140.11 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has no hydrogen bond donors and has three hydrogen bond acceptors . The topological polar surface area of the compound is 18.5 Ų .Scientific Research Applications
Environmental Monitoring and Remediation
4-Fluorobenzo[d][1,3]dioxole is structurally related to dioxins and furans, which are environmental pollutants of significant concern. Research on dioxins and furans, including their formation, environmental fate, and methods for their minimization, can provide insights into the handling and potential implications of related compounds like this compound. For instance, studies on the minimization of dioxins during municipal solid waste incineration highlight the importance of combustion system design to achieve complete combustion and minimize the formation of toxic compounds (McKay, 2002).
Analytical Chemistry
This compound can also be relevant in the development of analytical methods for detecting environmental pollutants. The synthesis and characterization of compounds for environmental monitoring, such as metal(II) 2-fluorobenzoate complexes, contribute to our understanding of pollutant interactions and detection mechanisms. These complexes are used in various applications, including environmental monitoring, due to their sensitivity and specificity (Öztürkkan & Necefoğlu, 2022).
Hazardous Waste Management
The management and treatment of hazardous waste, particularly in minimizing the formation of dioxins and furans in incinerator flue gas, is another area where research related to this compound could be applicable. Understanding the formation mechanisms and sources of dioxins and furans assists in developing more effective waste management strategies to reduce the emission of these toxic compounds (Mukherjee et al., 2016).
Synthesis of Pharmaceutical Intermediates
The practical synthesis of derivatives related to this compound, such as 2-fluoro-4-bromobiphenyl, highlights the relevance of such compounds in the pharmaceutical industry. These intermediates are crucial for manufacturing anti-inflammatory and analgesic materials, demonstrating the broad applicability of this compound derivatives in drug development (Qiu et al., 2009).
Safety and Hazards
4-Fluorobenzo[d][1,3]dioxole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Mechanism of Action
Target of Action
It’s worth noting that dioxole functionalized compounds have been used in the synthesis of metal-organic frameworks (mofs) .
Mode of Action
In the context of MOFs, dioxole functionalized compounds can bind to metal ions, such as Zinc (Zn) . This interaction can lead to the formation of new MOF materials .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Fluorobenzo[d][1,3]dioxole is currently unavailable . These properties are crucial in determining the bioavailability of a compound.
Result of Action
In the context of MOFs, the binding of dioxole functionalized compounds to metal ions can lead to the formation of new MOF materials .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C . These conditions can affect the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
4-fluoro-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOPYMLLBJNBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578135 | |
Record name | 4-Fluoro-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943830-74-8 | |
Record name | 4-Fluoro-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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